Dibenzo(b,e)(1,4)dioxin-1,2-diol
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Overview
Description
Dibenzo(b,e)(1,4)dioxin-1,2-diol is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with two hydroxyl groups attached at the 1 and 2 positions. This compound is a derivative of dibenzo-1,4-dioxin, which is known for its stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin-1,2-diol can be achieved through various methods. One common approach involves the reaction of hexafluoroacetone trihydrate with aromatic monomers in the presence of triflic anhydride and 1,2-dichloroethane . Another method includes the polymerization of dibenzo-1,4-dioxin with hexafluoroacetone trihydrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of biphenylquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups onto the benzene rings.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: The parent compound, known for its stability and resistance to degradation.
Polychlorinated dibenzodioxins: Toxic derivatives with significant environmental impact.
Polybrominated dibenzodioxins: Similar in structure to polychlorinated dibenzodioxins but with bromine substituents.
Uniqueness
Dibenzo(b,e)(1,4)dioxin-1,2-diol is unique due to the presence of hydroxyl groups at the 1 and 2 positions, which impart distinct chemical and biological properties. These hydroxyl groups enhance the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
CAS No. |
71866-41-6 |
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Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
dibenzo-p-dioxin-1,2-diol |
InChI |
InChI=1S/C12H8O4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6,13-14H |
InChI Key |
DOAGAFMOYJEXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)O)O |
Origin of Product |
United States |
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